molecular formula C5H9BrO3 B3057507 2-(Bromomethoxy)ethyl acetate CAS No. 81777-40-4

2-(Bromomethoxy)ethyl acetate

Cat. No.: B3057507
CAS No.: 81777-40-4
M. Wt: 197.03 g/mol
InChI Key: AOWRRNLQOFCITG-UHFFFAOYSA-N
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Description

2-(Bromomethoxy)ethyl acetate is an organic compound with the molecular formula C5H9BrO3. It is a brominated ester, characterized by the presence of a bromomethoxy group attached to an ethyl acetate backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Bromomethoxy)ethyl acetate can be synthesized through the reaction of ethylene glycol with hydrogen bromide and acetic acid in the presence of a solvent like toluene. The reaction typically involves the formation of an azeotrope with water, which helps in driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and controlled conditions to ensure high yield and purity. The process may involve multiple steps, including purification and distillation, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethoxy)ethyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ethers or esters, while oxidation reactions may produce corresponding acids or aldehydes.

Scientific Research Applications

2-(Bromomethoxy)ethyl acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethoxy)ethyl acetate involves its interaction with molecular targets through its bromomethoxy and acetate groups. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures, affecting various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in enzyme inhibition or as a reactive intermediate in synthesis.

Comparison with Similar Compounds

    2-Bromoethyl Acetate: Similar in structure but lacks the methoxy group.

    Ethyl Acetate: A simpler ester without the bromine atom.

    Methyl Bromide: Contains a bromine atom but lacks the ester functionality.

Uniqueness: 2-(Bromomethoxy)ethyl acetate is unique due to the presence of both a bromomethoxy group and an acetate group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(bromomethoxy)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3/c1-5(7)9-3-2-8-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWRRNLQOFCITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327227
Record name 2-(bromomethoxy)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81777-40-4
Record name 2-(bromomethoxy)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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